molecular formula C22H26N2O6S B4775479 5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

Cat. No.: B4775479
M. Wt: 446.5 g/mol
InChI Key: PPPQPAVWLQXOFR-UHFFFAOYSA-N
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Description

5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, a dimethoxyphenyl group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopenta[b]thiophene core through a series of cyclization reactions. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution, followed by the formation of the carbamoyl group through a reaction with an appropriate isocyanate. The final step involves the coupling of the cyclopenta[b]thiophene derivative with a suitable amino acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the carbamoyl group to an amine.

    Substitution: The aromatic rings within the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenyl derivatives: These compounds share the dimethoxyphenyl group and may have similar chemical properties and reactivity.

    Cyclopenta[b]thiophene derivatives:

    Carbamoyl derivatives: These compounds contain the carbamoyl group and may have similar biological activities.

Uniqueness

The uniqueness of 5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-[[3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-12(10-19(26)27)9-18(25)24-22-20(14-5-4-6-17(14)31-22)21(28)23-15-11-13(29-2)7-8-16(15)30-3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQPAVWLQXOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=C(C=CC(=C3)OC)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 2
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 3
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-({3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

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